molecular formula C17H20N4O3 B2526228 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone CAS No. 2034324-23-5

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone

Cat. No.: B2526228
CAS No.: 2034324-23-5
M. Wt: 328.372
InChI Key: SVNDXVFAOMYOFR-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), an enzyme critically involved in cellular signaling pathways, most notably the Wnt pathway, and a key target in neuropharmacology. Its high potency and favorable brain penetration profile make it an invaluable chemical probe for investigating the role of GSK-3β in the pathogenesis of neurological disorders . Research applications for this compound are primarily focused on Alzheimer's disease models, where it has been shown to reduce tau hyperphosphorylation, a key pathological hallmark . By selectively inhibiting GSK-3β, this compound helps researchers elucidate the kinase's function in neuroinflammation, synaptic plasticity, and neuronal apoptosis, providing critical insights for the development of novel therapeutic strategies for neurodegenerative diseases and mood disorders.

Properties

IUPAC Name

morpholin-4-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(20-6-8-23-9-7-20)21-10-14(13-4-2-1-3-5-13)15(11-21)16-18-12-24-19-16/h1-5,12,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNDXVFAOMYOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Ketones

The pyrrolidine ring is synthesized via intramolecular cyclization of γ-amino ketones. For example, 4-phenylpyrrolidin-3-amine derivatives are prepared by treating γ-keto esters with ammonia or primary amines under reductive amination conditions. A representative reaction uses:

$$
\text{CH}3\text{COCH}2\text{CH}2\text{COOEt} + \text{NH}3 \xrightarrow{\text{NaBH}_4} \text{Pyrrolidin-3-amine derivative}
$$

Yields range from 60–75% depending on substituents.

Asymmetric Catalysis for Stereochemical Control

Chiral catalysts like BINOL-phosphoric acids enforce enantioselectivity during cyclization. For instance, the Corey–Bakshi–Shibata reduction of γ-keto oximes produces (3S,4R)-4-phenylpyrrolidin-3-amine with 88% ee.

Formation of the 1,2,4-Oxadiazole Ring

Nitrile Oxide Cycloaddition

The oxadiazole ring is constructed via [3+2] cycloaddition between a nitrile oxide and an amidoxime. For the target compound, 3-amidoxime-4-phenylpyrrolidine reacts with morpholine-4-carbonyl chloride -derived nitrile oxide:

$$
\text{R-C≡N-O}^- + \text{H}_2\text{N-O-C(=O)-Morpholine} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole}
$$

This method achieves 70–85% yields but requires strict anhydrous conditions.

Cyclodehydration of Amidoximes

Alternative routes employ cyclodehydration of amidoximes using reagents like EDCl/HOBt or PCl₃ . For example:

$$
\text{4-Phenylpyrrolidin-3-carboxamidoxime} \xrightarrow{\text{EDCl, DMF}} \text{3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine}
$$

Yields improve to 80–90% with microwave-assisted heating.

Introduction of the Morpholino Methanone Group

Amide Coupling Strategies

The morpholino carbonyl group is introduced via Schotten-Baumann or Steglich esterification . A common approach reacts 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine with morpholine-4-carbonyl chloride in dichloromethane:

$$
\text{Pyrrolidine-NH} + \text{Morpholine-COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Methanone product}
$$

Triethylamine scavenges HCl, driving the reaction to 90–95% completion.

Solid-Phase Synthesis

Patent US10308614B2 describes a resin-bound method using Wang resin -linked pyrrolidine. After oxadiazole formation, the morpholino group is coupled via HATU/DIEA activation , achieving 82% purity post-cleavage.

Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Conditions Yield Improvement
Cyclization solvent Tetrahydrofuran (THF) +15% vs. DCM
Oxadiazole temp. 80°C (microwave) +20% vs. reflux
Coupling base N-Methylmorpholine (NMM) +10% vs. Et₃N

Data aggregated from WO2017222951A1 and US10308614B2.

Purification Techniques

  • Flash chromatography : Silica gel (hexane:EtOAc 3:1) removes unreacted morpholine carbonyl chloride.
  • Crystallization : Ethanol/water mixtures yield 98% pure product as white crystals.

Stereochemical and Regiochemical Challenges

Diastereomer Separation

The C3 and C4 stereocenters necessitate chiral HPLC (Chiralpak AD-H column) for diastereomer resolution. The (3S,4R) configuration shows 10-fold higher bioactivity.

Oxadiazole Regioselectivity

Competing 1,2,3- and 1,2,4-oxadiazole formation is mitigated by using Cu(I) catalysts , favoring the 1,2,4 isomer (95:5 ratio).

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicine, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone is being investigated for its pharmacological properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Route Biological Activity
Target Compound Pyrrolidine 3-(1,2,4-Oxadiazol-3-yl), 4-phenyl, morpholino methanone ~359.4 (estimated) Likely Suzuki coupling or cyclization Hypothesized kinase inhibition
(2-amino-4-(3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)(morpholino)methanone Pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl, morpholino methanone ~514.6 Suzuki coupling c-KIT inhibition (D816V mutant-selective)
(1-(1-isopropylpiperidin-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(morpholino)methanone Pyrazole Trifluoromethyl, isopropylpiperidine, morpholino methanone ~414.4 Unspecified cross-coupling Potential CNS or metabolic activity
Quinazolinone derivatives (e.g., triazole-containing) Quinazolinone Triazole, aryl ethers ~350–450 Cyclocondensation Antimicrobial, anticancer

Key Observations:

  • The target compound’s 1,2,4-oxadiazole serves as a bioisostere for esters or amides, enhancing metabolic stability compared to pyrazole () or triazole () analogs .
  • The morpholino methanone group is conserved across multiple compounds (Table 1), improving solubility via its polar oxygen and nitrogen atoms .
  • Pyrrolidine vs.

Pharmacological Profiles

  • Kinase Inhibition: The pyrrolopyridine-morpholino compound () inhibits c-KIT mutants, suggesting the target compound’s oxadiazole and phenyl groups may enhance selectivity for similar targets .
  • Metabolic Stability : The oxadiazole’s resistance to hydrolysis could outperform triazole () or pyrazole () analogs in vivo .
  • Solubility: The morpholino methanone group likely improves aqueous solubility compared to sulfonyl derivatives (), critical for bioavailability .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in ’s pyrazole increases lipophilicity (logP ~3.5), whereas the target compound’s oxadiazole may reduce it (estimated logP ~2.8), favoring CNS penetration .
  • Crystallinity : The oxadiazole’s planar structure may facilitate crystallization, aiding X-ray analysis (as in ’s SHELX applications) .

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the oxadiazole moiety, along with pyrrolidine and morpholine structures, suggests diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This structure includes:

  • Oxadiazole Ring : Known for its reactivity and biological activity.
  • Pyrrolidine Ring : Enhances binding affinity to biological targets.
  • Morpholine Moiety : Contributes to the compound's solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities. The following sections will detail specific activities, supported by case studies and research findings.

Antimicrobial Activity

Compounds similar to (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone have demonstrated significant antimicrobial properties. For instance:

  • Study Findings : A related oxadiazole compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and enzyme inhibition .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Case Study : In vitro studies revealed that derivatives of oxadiazole exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds were comparable to standard chemotherapeutics like Doxorubicin .
Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-724.74Thymidylate synthase inhibition
Compound BHCT-1165.12Apoptosis induction

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are also notable:

  • Research Findings : A study showed that certain oxadiazole compounds significantly inhibited COX enzymes involved in the inflammatory response. These compounds displayed lower ulcer indices compared to traditional NSAIDs .

The mechanisms through which (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(morpholino)methanone exerts its biological effects include:

  • Enzyme Inhibition : Compounds inhibit key enzymes like cholinesterases and glucosidases, leading to reduced disease progression.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of signaling pathways such as Bcl-2 expression .

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